Fmoc-谷氨酰胺醇(OtBu)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

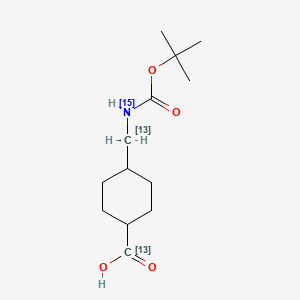

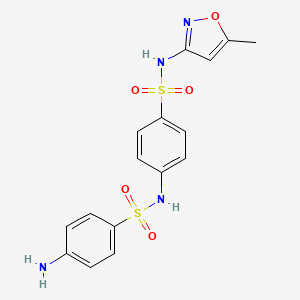

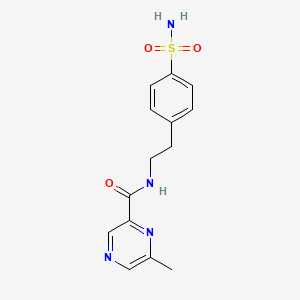

Fmoc-Glu(OtBu)-OH, also known as N-α-Fmoc-L-glutamic acid γ-t.-butyl ester, is widely used as a building block in peptide synthesis for the protection of amine groups . It has a molecular weight of 425.47 g/mol .

Synthesis Analysis

Fmoc-Glu(OtBu)-OH is the standard reagent for coupling glutamic acid into peptide sequences . A common method for introducing the Fmoc group is through the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another method involves reacting with 9-fluorenylmethyloxycarbonyl azide, which is made by reacting Fmoc-Cl with sodium azide .Molecular Structure Analysis

The empirical formula of Fmoc-Glu(OtBu)-OH is C24H27NO6 .Chemical Reactions Analysis

Fmoc-Glu(OtBu)-OH can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst .Physical And Chemical Properties Analysis

Fmoc-Glu(OtBu)-OH is a solid substance . It has a molar mass of 425.48 g/mol .科学研究应用

Peptide Synthesis

“Fmoc-Glutamol(OtBu)” is widely used in the field of peptide synthesis . The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Drug Development

Peptides are gaining considerable attention as potential drugs . The use of “Fmoc-Glutamol(OtBu)” in the synthesis of these molecules plays a crucial role in drug development .

Green Chemistry

In the pursuit of greener solvents in solid-phase peptide synthesis (SPPS), “Fmoc-Glutamol(OtBu)” has been studied . The adoption of green solvents in current synthetic schemes will result in a smaller impact on the environment and on human health .

Library Synthesis

“Fmoc-Glutamol(OtBu)” is a selectively protected building block for library synthesis . It facilitates the preparation of γ-glutamyl peptides by Fmoc SPPS .

Synthesis of Branched Esters, Amides, Lactams, and Lactones

After condensation of the side-chain carboxy with an appropriate amine or alcohol, the γ-amino and carboxy functions can be selectively unmasked . This facilitates the synthesis of branched esters, amides, lactams, and lactones containing the glutamyl unit .

Environmental Impact Reduction

The use of “Fmoc-Glutamol(OtBu)” in peptide synthesis contributes to reducing the environmental impact of chemical reactions . Hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings . The use of “Fmoc-Glutamol(OtBu)” can help to reduce the use of these hazardous solvents .

作用机制

安全和危害

属性

IUPAC Name |

tert-butyl (4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxypentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-24(2,3)30-22(27)13-12-16(14-26)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21,26H,12-15H2,1-3H3,(H,25,28)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRSVJWUWKIUAA-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Glutamol(OtBu) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。